molecular formula C20H22ClFN4O2S B2452843 1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide CAS No. 1223289-78-8

1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide

Cat. No.: B2452843
CAS No.: 1223289-78-8
M. Wt: 436.93
InChI Key: ZHHQGQLCYYSAEI-UHFFFAOYSA-N
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Description

1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide is a synthetic compound that has garnered attention due to its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its complex structure suggests the potential for multifaceted interactions and reactivity.

Preparation Methods

Synthetic routes and reaction conditions: To synthesize this compound, the following steps are typically involved:

  • The methylsulfanyl group is introduced via a thiolation reaction.

  • The piperidine moiety is then added through an amidation reaction, coupling with the pyrimidine core.

  • The final step involves the coupling of the piperidine derivative with 2-(2-fluorophenyl)ethylamine under conditions conducive to amide formation.

Industrial production methods: Industrial-scale synthesis requires optimized reaction conditions, including:

  • Precise control of temperature and pressure.

  • Use of catalysts to increase yield.

  • Implementation of purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: This compound can undergo oxidation, typically resulting in the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions can occur at the nitro groups, if present, converting them into amines.

  • Substitution: Nucleophilic substitution reactions are possible at the chlorinated position.

Common reagents and conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: Nucleophiles like amines or thiols under basic conditions.

Major products formed:

  • Sulfoxides or sulfones from oxidation.

  • Amines from reduction reactions.

  • Substituted derivatives from nucleophilic substitution.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules. Biology: Medicine: Under investigation for possible therapeutic effects, particularly in targeting specific pathways in disease processes. Industry: Could be used in the development of specialized materials due to its specific chemical properties.

Mechanism of Action

Molecular targets and pathways: The compound likely exerts its effects through interaction with specific proteins or enzymes, altering their function. This interaction can trigger a cascade of biochemical events, potentially influencing cellular processes such as signal transduction or gene expression.

Comparison with Similar Compounds

  • 1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide shares structural similarities with other piperidine and pyrimidine derivatives.

Uniqueness: The presence of the 2-(2-fluorophenyl)ethyl group distinguishes it from other compounds, potentially providing unique binding affinities and biological activities.

Properties

IUPAC Name

1-(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN4O2S/c1-29-20-24-12-15(21)17(25-20)19(28)26-10-7-14(8-11-26)18(27)23-9-6-13-4-2-3-5-16(13)22/h2-5,12,14H,6-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHQGQLCYYSAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)N2CCC(CC2)C(=O)NCCC3=CC=CC=C3F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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